N-(2,3-dihydroxybenzoyl)-L-serinate is a compound that belongs to the class of organic compounds known as hippuric acids. It is characterized by the presence of a 2,3-dihydroxybenzoyl group attached to L-serine, an amino acid. This compound has garnered interest due to its potential applications in various scientific fields, particularly in microbiology and biochemistry.
N-(2,3-dihydroxybenzoyl)-L-serinate can be derived from natural sources, specifically from certain bacteria that produce catechol siderophores. For instance, Serratia varsoviensis has been identified as a producer of this compound during fermentation processes aimed at isolating catecholate siderophores . The synthesis of this compound can also be achieved through chemical methods involving L-serine and 2,3-dihydroxybenzoic acid.
The synthesis of N-(2,3-dihydroxybenzoyl)-L-serinate can be conducted through several methods:
N-(2,3-dihydroxybenzoyl)-L-serinate has a complex molecular structure characterized by:
N-(2,3-dihydroxybenzoyl)-L-serinate participates in various chemical reactions typical for amides and phenolic compounds:
N-(2,3-dihydroxybenzoyl)-L-serinate functions primarily as a siderophore:
The binding constant for iron is exceptionally high compared to other siderophores, indicating its efficiency in iron acquisition under low-iron conditions.
N-(2,3-dihydroxybenzoyl)-L-serinate has several scientific applications:
N-(2,3-Dihydroxybenzoyl)-L-serinate (DHB-Ser) serves as the foundational monomeric unit for assembling enterobactin, the archetypal catecholate siderophore produced by Enterobacteriaceae such as Escherichia coli. The biosynthesis occurs via a non-ribosomal peptide synthetase (NRPS) pathway, where DHB-Ser is iteratively condensed into a trimeric lactone scaffold. This process initiates with the activation of 2,3-dihydroxybenzoate (DHB) and L-serine, culminating in the formation of the trilactone structure through ester linkages between the serine moieties [4] [5]. The NRPS machinery (EntB, EntE, EntF) orchestrates this assembly under iron starvation, with DHB-Ser functioning as the direct precursor for both linear and cyclic intermediates [4] [10]. Genetic disruption of the ent gene cluster abolishes DHB-Ser production, confirming its indispensable role in enterobactin biosynthesis [5].
Table 1: Key Precursors and Products in Enterobactin Biosynthesis
Precursor | Product | Catalytic Enzyme | Function |
---|---|---|---|
2,3-Dihydroxybenzoate (DHB) | DHB-AMP | EntE (Adenylating) | Activates DHB for amide bond formation |
L-Serine | N-(2,3-DHB)-L-serine (monomer) | EntF (NRPS) | Forms monomeric siderophore unit |
DHB-Ser monomer | Linear DHB-Ser trimer | EntF (Condensation) | Generates linear enterobactin precursor |
Linear trimer | Enterobactin (cyclic trimer) | EntF (Cyclization) | Catalyzes macrolactonization |
The synthesis of DHB-Ser is catalyzed by 2,3-dihydroxybenzoate—serine ligase (EC 6.3.2.14), an ATP-dependent enzyme classified under acid-D-amino-acid ligases. This enzyme facilitates a two-step reaction:
Table 2: Enzymatic Steps in DHB-Ser Synthesis
Step | Substrates | Products | Energy Requirements |
---|---|---|---|
Adenylation | ATP + DHB | DHB-AMP + PPᵢ | ATP hydrolysis |
Acyl transfer | DHB-AMP + L-serine | N-(2,3-DHB)-L-serine + AMP | None |
Condensation | 3 × N-(2,3-DHB)-L-serine | Linear trimer + 3 H₂O | ATP-dependent |
DHB-Ser acts as a universal biosynthetic precursor for structurally diverse catecholate siderophores beyond enterobactin. In Streptomyces varsoviensis, DHB-Ser is incorporated into both linear and macrocyclic siderophores through NRPS-mediated assembly. Five novel derivatives were identified, including:
Table 3: Siderophores Derived from DHB-Ser
Siderophore Type | Structure | Modifications | Biological Source |
---|---|---|---|
Enterobactin | Cyclic trilactone | None | Escherichia coli |
Linear DHB-Ser trimers | Open-chain oligomers | Variable methylation | Streptomyces varsoviensis |
Fe(III)-[DHB-Ser] | Monomeric iron complex | None | Pseudomonas aeruginosa |
DHB-Ser biosynthesis is transcriptionally regulated by iron availability via the ferric uptake regulator (Fur) protein. Under iron deprivation (typically <1 µM Fe³⁺), Fur dissociates from DNA, derepressing the ent operon and activating DHB-Ser production [5] [9]. Additionally, intracellular Fe²⁺ directly inhibits 2,3-dihydroxybenzoate—serine ligase, providing post-translational control [6]. In Pseudomonas aeruginosa, DHB-Ser uptake is energy-dependent and induced by enterobactin exposure, though a basal uptake system operates independently. This dual transport strategy optimizes iron scavenging in competitive environments [5].
Table 4: Regulatory Elements Controlling DHB-Ser Metabolism
Regulatory Mechanism | Effector | Target | Functional Outcome |
---|---|---|---|
Fur-dependent repression | Fe²⁺ (holo-Fur) | ent operon promoter | Represses DHB-Ser synthesis genes |
Enzyme feedback | Fe³⁺-enterobactin | 2,3-DHB—serine ligase | Allosterically inhibits catalytic activity |
Transport induction | Enterobactin | PirA receptor expression | Upregulates DHB-Ser/Fe³⁺ uptake |
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